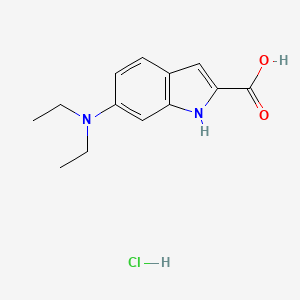

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

6-(diethylamino)-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-3-15(4-2)10-6-5-9-7-12(13(16)17)14-11(9)8-10;/h5-8,14H,3-4H2,1-2H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGOKEFTWGXDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions. For example, the reaction of an indole derivative with diethylamine under basic conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a base.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction enables conversion to lipophilic esters for improved membrane permeability in drug candidates.

Table 1: Esterification Conditions and Yields

| Alcohol Used | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 16h | 88% | |

| Diazomethane | – | -15°C | 1h | 95% |

Key findings:

-

Concentrated sulfuric acid in methanol achieves 88% yield after 16 hours at reflux .

-

Diazomethane in diethyl ether at -15°C provides near-quantitative yields (95%) within 1 hour .

Amide Bond Formation

The carboxylic acid reacts with amines via coupling reagents to form pharmacologically relevant amides.

Reaction Example:

text6-(Diethylamino)-1H-indole-2-carboxylic acid + R-NH₂ → 6-(Diethylamino)-1H-indole-2-carboxamide (using BOP/DIPEA) [7]

-

BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) facilitates efficient coupling in dichloromethane .

-

Products show enhanced CDK2/EGFR inhibitory activity in cancer models .

Buchwald-Hartwig Amination

The 6-position bromine substituent (in precursor compounds) undergoes palladium-catalyzed cross-coupling to introduce diverse amines.

Synthetic Protocol:

This method enables structural diversification for structure-activity relationship (SAR) studies in drug discovery .

Vilsmeier-Haack Formylation

Electrophilic substitution at the indole C3 position introduces formyl groups for further derivatization.

Conditions:

The formyl group serves as a handle for subsequent condensations, such as with 5-fluoro-oxindole to create kinase inhibitors .

Halogenation and Functionalization

Electron-rich indole systems undergo regioselective halogenation:

-

Chlorination: SOCl₂ converts the carboxylic acid to acid chlorides for nucleophilic acyl substitutions.

-

Bromination: NBS (N-bromosuccinimide) selectively brominates the indole ring at C5/C7 positions .

Biological Mechanism Insights

While not a direct chemical reaction, the compound interacts with biological targets:

-

Serotonin Receptor Modulation: The diethylamino group enhances binding to 5-HT receptors, influencing neurotransmitter release.

-

Antimicrobial Activity: Disrupts bacterial cell membranes via cation-π interactions (MIC: 8–32 µg/mL against S. aureus).

Stability and Reactivity Considerations

-

pH Sensitivity: Protonation of the diethylamino group at acidic pH increases water solubility (>50 mg/mL) .

-

Thermal Stability: Decomposes above 250°C, requiring low-temperature storage (< -20°C) for long-term preservation .

This compound’s multifunctional architecture enables its use in synthesizing kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics. Recent advances in transition-metal catalysis (e.g., Pd-mediated couplings) have expanded its utility in modular drug design pipelines .

科学研究应用

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride, also known as 6-DEICA.HCl, is a synthetic molecule that is characterized by an indole ring with a diethylamino group and a carboxylic acid functional group. It has a molecular formula of C₁₁H₁₄ClN₂O₂ and is an indole derivative, making it significant in medicinal chemistry because of its various biological activities. The hydrochloride salt form increases its solubility in water, making it useful in pharmaceutical formulations.

Potential Biological Applications

Research indicates that 6-DEICA.HCl may have biological properties, leading to research into its potential applications:

- Antimicrobial Activity Studies have explored 6-DEICA.HCl as an antimicrobial agent against various organisms.

- Medicinal Chemistry The uniqueness of 6-DEICA.HCl is in its combination of the diethylamino group and the carboxylic acid functionality, which may enhance its solubility and biological activity compared to other indoles. This combination allows for tailored pharmacological properties that are being explored in medicinal chemistry.

- CB1 Receptor Modulation Structure-activity relationship studies showed that the modulation potency of this series at the CB1 receptor was enhanced by the presence of a diethylamino group at the 4-position of the phenyl ring .

- Antiproliferative Activity Indole-2-carboxamide derivatives demonstrated greater antiproliferative activity against the breast cancer cell line (MCF-7) than other tested cancer cell lines .

- Cancer Research Some synthesized derivatives were tested for their inhibitory impact on EGFR and CDK2, and the results indicated that the compounds tested had strong antiproliferative activity and are effective at suppressing both CDK2 and EGFR . Moreover, the studied compounds induced apoptosis with high potency, as evidenced by their effects on apoptotic markers such as Caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, and p53 .

作用机制

The mechanism of action of 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

- Structural Differences: Substituted with a chlorine atom at the 7-position and a methyl group at the 3-position, contrasting with the diethylamino group at the 6-position in the target compound.

- Applications : Restricted to R&D use, explicitly advised against medicinal or household applications .

5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic Acid Derivatives

- Structural Differences : Features a sulfamoyl-ethyl group at the 5-position, synthesized via ester hydrolysis (e.g., ethyl ester to carboxylic acid) .

7-Methoxy-1H-indole-3-carboxylic Acid (CAS 4382-54-1) and 5-Methoxyindole-2-carboxylic Acid Ethyl Ester

- Structural Differences : Methoxy substituents at the 7- or 5-positions, with carboxylic acid or ethyl ester groups at the 2- or 3-positions.

Hydrochloride Salts of Carboxylic Acid Derivatives

Metcaraphen Hydrochloride (C20H31NO2·HCl)

- Structural Differences : A cyclopentanecarboxylate ester with a 3,4-xylyl group, unlike the indole core in the target compound.

- Relevance: Highlights the utility of hydrochloride salts in improving solubility and stability for pharmaceutical applications, a feature shared with 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride .

2-(Diethylamino)ethyl [Bicyclohexyl]-1-carboxylate Hydrochloride (CAS 67-92-5)

- Structural Differences: A bicyclohexyl-carboxylate ester with a diethylaminoethyl group, lacking the indole scaffold.

- Comparison: Emphasizes the prevalence of diethylamino groups in enhancing bioavailability across diverse chemical classes .

Functionalized Indole-2-carboxylic Acid Derivatives

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

- Structural Differences : Incorporates a thiazole ring conjugated to the indole core via a methylene bridge.

- Synthesis: Prepared via condensation of 3-formyl-indole-2-carboxylic acid with aminothiazolones, illustrating methodologies that could be adapted for modifying the target compound .

Research Implications and Gaps

- Synthesis : The hydrolysis of esters to carboxylic acids (e.g., ) is a transferable strategy for modifying the target compound .

- Safety Data : While SDS exist for analogs like 7-chloro-3-methyl-indole-2-carboxylic acid, data on the target compound’s toxicity remain undocumented in the provided evidence.

- Biological Activity: The diethylamino group in the target compound may enhance interactions with biological targets compared to methoxy or chloro substituents, warranting further pharmacological studies.

生物活性

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections by inhibiting viral replication mechanisms.

Antiviral Properties

Recent research indicates that derivatives of indole-2-carboxylic acid exhibit antiviral activity. For instance, compounds structurally related to 6-(Diethylamino)-1H-indole-2-carboxylic acid have shown effectiveness against HIV-1 integrase, with IC50 values indicating strong inhibitory effects. This suggests that similar mechanisms may be at play for the compound .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | HIV-1 Integrase | 0.13 |

| Compound B | HIV-1 Integrase | 3.11 |

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Compounds similar to 6-(Diethylamino)-1H-indole-2-carboxylic acid have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 0.95 |

| Compound D | MCF-7 | 1.50 |

Study on Antiviral Efficacy

A study published in Molecules evaluated a series of indole derivatives for their ability to inhibit HIV-1 integrase. The findings indicated that modifications at the C2 and C3 positions significantly enhanced antiviral activity, suggesting that structural optimization could improve the efficacy of this compound against viral targets .

Study on Anticancer Activity

Another investigation focused on indole derivatives' effects on cancer cells. The study found that certain compounds induced apoptosis via caspase activation and modulation of Bcl-2 family proteins, highlighting the potential for this compound in cancer therapy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride?

- Methodology :

-

Step 1 : Start with a brominated indole precursor (e.g., 6-bromo-1H-indole-2-carboxylic acid). Introduce the diethylamino group via nucleophilic substitution or transition-metal-catalyzed amination .

-

Step 2 : Protect the carboxylic acid as an ethyl ester to prevent side reactions during functionalization. Use oxalyl chloride or thionyl chloride in dichloromethane with catalytic DMF to generate the acyl chloride intermediate .

-

Step 3 : Hydrolyze the ester under acidic or basic conditions (e.g., alcoholic KOH followed by HCl acidification) to regenerate the carboxylic acid .

-

Step 4 : Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone) and recrystallize for purity.

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Amination | Diethylamine, Pd/C, or Cu catalyst | Use inert atmosphere (N₂/Ar) to prevent oxidation |

| Ester hydrolysis | 2M KOH in ethanol, 60°C, 2h | Monitor pH to avoid over-acidification |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient, UV detection at 254 nm).

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the indole NH (~12 ppm), diethylamino CH₂ (δ 2.5–3.5 ppm), and carboxylic acid/ester carbonyl (δ 165–175 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for free base: C₁₃H₁₇N₂O₂⁺, calc. 233.1285) .

- Salt Formation : Confirm HCl presence via chloride ion titration or X-ray crystallography .

Q. What are the stability considerations under varying experimental conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 200°C; avoid prolonged heating during synthesis .

- Light Sensitivity : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation .

- pH Sensitivity : Stable in acidic conditions (pH 2–4); avoid strong bases to prevent deprotonation of the indole NH .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for structurally related indole derivatives?

- Approach :

- Recrystallization : Test multiple solvents (e.g., water, ethanol, DMF/acetic acid) to isolate polymorphs .

- DSC/TGA : Compare thermal profiles to identify polymorphic transitions or hydrate formation .

- Literature Cross-Validation : Prioritize data from peer-reviewed journals over vendor catalogs due to variability in purity standards .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodology :

-

Analog Synthesis : Modify substituents (e.g., replace diethylamino with pyrrolidino or morpholino groups) and assess changes in bioactivity .

-

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors or kinases .

-

In Vitro Assays : Use fluorescence polarization or SPR to quantify interactions with enzymes (e.g., COX-2 or P450 isoforms) .

- Example SAR Table :

| Derivative | Substituent Modification | IC₅₀ (Target Enzyme) |

|---|---|---|

| Parent Compound | 6-(Diethylamino) | 12.5 µM |

| Analog A | 6-(Pyrrolidino) | 8.2 µM |

| Analog B | 6-(Morpholino) | 15.7 µM |

Q. How can researchers mitigate challenges in analyzing trace decomposition products?

- Advanced Techniques :

- LC-MS/MS : Use MRM mode to detect low-abundance degradation products (e.g., de-ethylated intermediates) .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation pathways .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track decomposition mechanisms via mass spectrometry .

Q. What computational tools are recommended for predicting solubility and pharmacokinetic properties?

- Tools and Workflow :

- Solubility Prediction : Use Schrödinger’s QikProp or ALOGPS 2.1 to estimate logS (aqueous solubility) based on partition coefficients (LogP) .

- ADME Profiling : SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the carcinogenicity of indole derivatives?

- Resolution Strategy :

- Toxicogenomic Screening : Use Ames test or Comet assay to evaluate mutagenicity .

- Comparative Studies : Cross-reference data from authoritative databases (e.g., NTP or IARC) and prioritize studies with rigorous dose-response analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。